2-Cyano-4-methylpent-2-enoic acid physical and chemical properties
2-Cyano-4-methylpent-2-enoic acid physical and chemical properties
An In-depth Technical Guide to 2-Cyano-4-methylpent-2-enoic Acid
Introduction
2-Cyano-4-methylpent-2-enoic acid is a substituted α,β-unsaturated carboxylic acid, belonging to the broader class of cyanoacrylic acid derivatives. This molecule integrates several key functional groups—a nitrile, a carboxylic acid, and an alkene—within a compact, branched aliphatic backbone. This unique combination of functionalities makes it a compound of significant interest for researchers in organic synthesis and medicinal chemistry. The electron-withdrawing nature of the nitrile and carboxyl groups activates the carbon-carbon double bond, rendering the molecule susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and safety protocols, tailored for scientists and drug development professionals seeking to leverage this versatile chemical entity.
Chemical Identity and Structure
Accurate identification is paramount in chemical research. 2-Cyano-4-methylpent-2-enoic acid is identified by several standard chemical identifiers.
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IUPAC Name: 2-cyano-4-methylpent-2-enoic acid[1]
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Synonyms: (2E)-2-cyano-4-methyl-2-pentenoic acid, 4-Methyl-2-cyano-2-pentenoic acid[2]
Structural Identifiers:
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InChI: 1S/C7H9NO2/c1-5(2)3-6(4-8)7(9)10/h3,5H,1-2H3,(H,9,10)[1]
Caption: General workflow for the Knoevenagel condensation synthesis.
Experimental Protocol Outline (Doebner Modification): The Doebner modification utilizes pyridine as both the catalyst and solvent, which can also promote decarboxylation if dicarboxylic acids like malonic acid are used. [8][9]For cyanoacetic acid, the protocol is more straightforward.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve cyanoacetic acid in pyridine.
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Addition of Aldehyde: Slowly add isobutyraldehyde to the solution. A catalytic amount of a secondary amine like piperidine may be added to accelerate the reaction.
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Reflux: Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress via Thin Layer Chromatography (TLC).
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Workup: After completion, cool the mixture and acidify with a dilute mineral acid (e.g., HCl) to precipitate the product.
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Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to achieve high purity.
Chemical Reactivity
The reactivity of 2-Cyano-4-methylpent-2-enoic acid is dictated by its three primary functional groups:
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α,β-Unsaturated System: The double bond is electron-deficient due to the conjugation with both the nitrile and carboxyl groups. This makes it an excellent Michael acceptor, readily undergoing conjugate addition reactions with a wide range of nucleophiles (e.g., amines, thiols, enolates).
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Carboxylic Acid: This group can undergo standard transformations such as esterification, conversion to acid chlorides, and amidation. It also imparts acidic properties to the molecule.
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Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, or reduced to a primary amine.
Applications in Research and Drug Development
While specific, large-scale applications of 2-Cyano-4-methylpent-2-enoic acid are not extensively documented, its structural motifs are highly relevant in modern chemical and pharmaceutical research.
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Synthetic Building Block: Its multiple functional groups allow it to serve as a versatile intermediate for the synthesis of more complex molecules, including heterocyclic compounds and functionalized polymers. [10]The derivatives of 2-cyanoacrylic acid are of particular interest due to their potential biological activity and synthetic utility. [10]* Scaffold for Bioactive Molecules: The cyanoacrylate core is a known pharmacophore. Cyanoacrylic acid derivatives have been investigated for a range of biological activities. The ability to easily modify the structure via Michael addition or derivatization of the carboxyl group makes it an attractive scaffold for generating libraries of compounds for drug discovery screening.
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Monomer for Functional Polymers: Cyanoacrylates are famous for their rapid polymerization in the presence of moisture, forming the basis of "superglues". [11]While the carboxylic acid group of this specific molecule would influence polymerization, it could potentially be used to create functional polymers with unique adhesive or biomedical properties.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential when handling 2-Cyano-4-methylpent-2-enoic acid and its derivatives. The compound is classified with several hazards. [1] GHS Hazard Statements: [1][12]* H302: Harmful if swallowed.
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H312: Harmful in contact with skin.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H332: Harmful if inhaled.
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H335: May cause respiratory irritation.
Recommended Safety Protocols:
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [13]* Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors. [11][14]* Handling: Avoid direct contact with skin, eyes, and clothing. Prevent dust formation. In case of skin contact, wash thoroughly with soap and water. If eye contact occurs, rinse cautiously with water for several minutes. * Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents. [2][14]Protect from moisture and direct sunlight. [2][14]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
Conclusion
2-Cyano-4-methylpent-2-enoic acid is a multifunctional chemical compound with significant potential as a building block in organic synthesis. Its well-defined physical properties, predictable spectroscopic characteristics, and versatile reactivity profile make it a valuable tool for researchers. The straightforward Knoevenagel synthesis provides reliable access to this molecule, opening avenues for its use in creating novel materials and as a scaffold in the development of new therapeutic agents. Adherence to strict safety protocols is mandatory to ensure its safe and effective use in the laboratory setting.
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